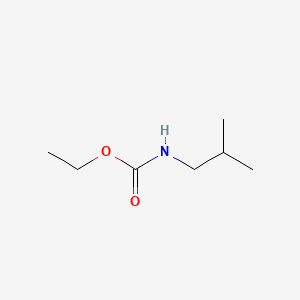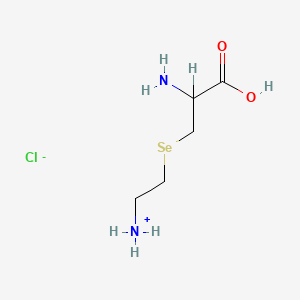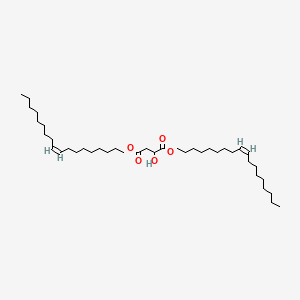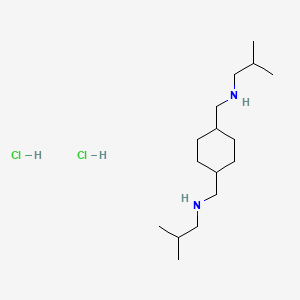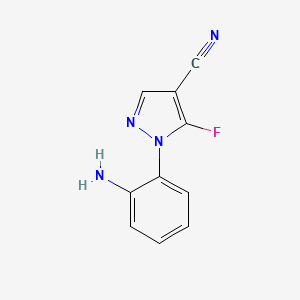
1-(2-aminophenyl)-5-fluoro-1H-pyrazole-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-aminophenyl)-5-fluoro-1H-pyrazole-4-carbonitrile is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains a pyrazole ring substituted with an aminophenyl group, a fluorine atom, and a carbonitrile group, making it a versatile molecule for chemical modifications and biological interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-aminophenyl)-5-fluoro-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzonitrile with 5-fluoro-1H-pyrazole-4-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out in an inert atmosphere at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
化学反应分析
Types of Reactions
1-(2-aminophenyl)-5-fluoro-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and appropriate solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Primary amines.
Substitution: Hydroxyl or alkyl-substituted derivatives.
科学研究应用
1-(2-aminophenyl)-5-fluoro-1H-pyrazole-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of novel materials and chemical sensors.
作用机制
The mechanism of action of 1-(2-aminophenyl)-5-fluoro-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The presence of the fluorine atom and the carbonitrile group enhances its binding affinity and specificity towards these targets.
相似化合物的比较
Similar Compounds
1-(2-aminophenyl)pyrrole: Similar in structure but lacks the fluorine atom and carbonitrile group.
5-fluoro-1H-pyrazole-4-carbonitrile: Lacks the aminophenyl group.
2-aminobenzonitrile: Lacks the pyrazole ring and fluorine atom.
Uniqueness
1-(2-aminophenyl)-5-fluoro-1H-pyrazole-4-carbonitrile is unique due to the combination of its structural features, which confer distinct chemical reactivity and biological activity. The presence of the fluorine atom enhances its stability and lipophilicity, while the carbonitrile group provides a site for further chemical modifications.
属性
分子式 |
C10H7FN4 |
|---|---|
分子量 |
202.19 g/mol |
IUPAC 名称 |
1-(2-aminophenyl)-5-fluoropyrazole-4-carbonitrile |
InChI |
InChI=1S/C10H7FN4/c11-10-7(5-12)6-14-15(10)9-4-2-1-3-8(9)13/h1-4,6H,13H2 |
InChI 键 |
GJABAFNWMRXFCZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)N)N2C(=C(C=N2)C#N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



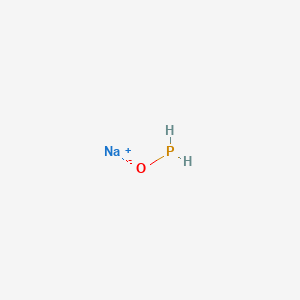

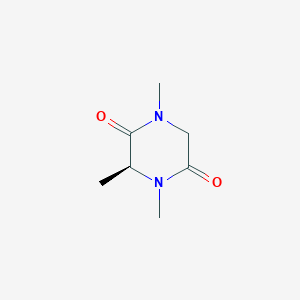
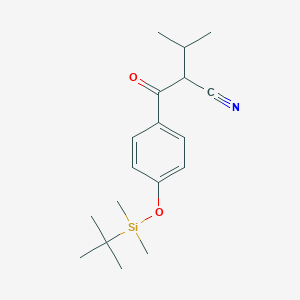

![1-[4-(Diethylamino)phenyl]-1-(diethylcarbamothioyl)-3,3-diethylthiourea](/img/structure/B13758958.png)


